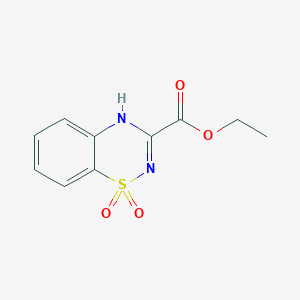
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pentyloxy group at position 5, a phenyl group at position 1, and a carbonyl chloride group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 5-(Pentyloxy)-1-phenyl-1H-pyrazole. This can be achieved through the condensation of 1-phenyl-3-pentanone with hydrazine hydrate, followed by cyclization. The resulting pyrazole derivative is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while the pyrazole ring can be reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for chlorination to introduce the carbonyl chloride group.
Hydrazine Hydrate: Used for the initial condensation reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Phenolic Derivatives: Formed through oxidation reactions.
Biaryl Derivatives: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a methoxy group instead of a pentyloxy group.
5-(Ethoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with an ethoxy group instead of a pentyloxy group.
5-(Butoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride lies in the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the pentyloxy chain may affect its interactions with molecular targets, potentially leading to distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
60872-23-3 |
|---|---|
Molekularformel |
C15H17ClN2O2 |
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
5-pentoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-7-10-20-14-11-13(15(16)19)17-18(14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
InChI-Schlüssel |
WDHNNNQEYVAPIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


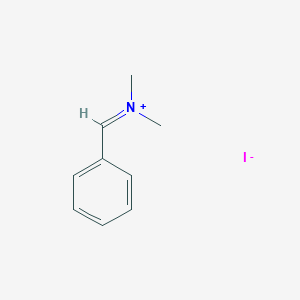
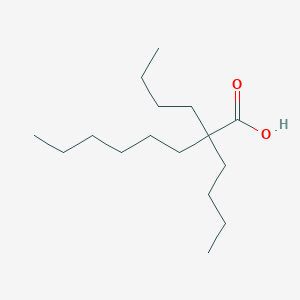

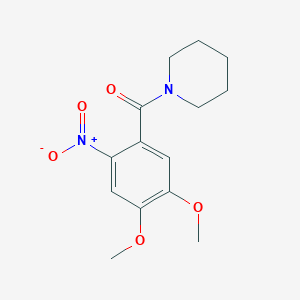
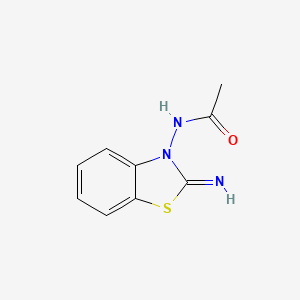
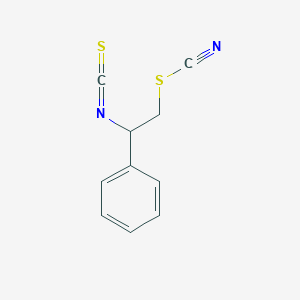
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)


![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
